Pioglitazone (potassium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

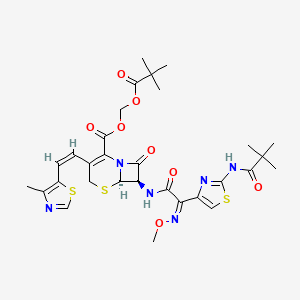

Pioglitazone is an orally active and selective PPARγ (peroxisome proliferator-activated receptor) agonist with high affinity binding to the PPARγ ligand-binding domain . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .

Synthesis Analysis

A novel process for the synthesis of pioglitazone and its salts has been described in a patent . The process features high-yielding transformations employing inexpensive reagents and recoverable solvents .Molecular Structure Analysis

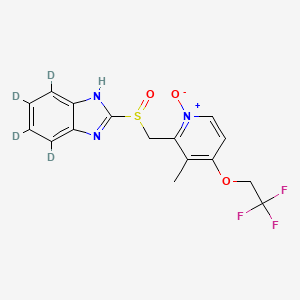

The molecular formula of Pioglitazone is C19H20N2O3S . The average mass is 394.529 Da and the monoisotopic mass is 394.075348 Da .Chemical Reactions Analysis

An improved process for pioglitazone is described, featuring high-yielding transformations employing inexpensive reagents and recoverable solvents .Physical And Chemical Properties Analysis

The molecular weight of Pioglitazone is 356.44 g/mol . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Treatment of Type 2 Diabetes

Pioglitazone is a commonly prescribed medication for managing type II diabetes . It works by increasing the body’s sensitivity to insulin, a natural substance that helps control blood sugar levels.

Atherosclerosis Treatment

Recent findings have shown the benefits of Pioglitazone against atherosclerosis . Atherosclerosis is a condition characterized by progressive inflammation and slowly calcifying lesions in the intima and inner media of the arterial wall due to plaque formation .

Drug Delivery via Nanoparticles

The systematic and controllable release of Pioglitazone is of significant importance, and encapsulation of this drug in nanoparticles can minimize uncontrolled issues . Drug delivery approaches based on poly (lactic-co-glycolic acid) (PLGA) nanoparticles have been rising in popularity due to their promising capabilities .

Optimization of Drug Encapsulation

Researchers have been working on the optimization of the most critical formulation parameters for the production of Pioglitazone-loaded PLGA nanoparticles . This includes examining the influence of several variables such as component concentrations, phases ratio, injection flux rate on the synthesis of the Pioglitazone nanoparticles .

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM has been used to visualize different phases of Pioglitazone in solutions and/or crystals . This method also helps in understanding the position of non-labelled PLGA nanoparticles in the phasor plot .

Metabolic Effects Analysis in Nanoparticle-Treated Cells

The effect of Pioglitazone or Pioglitazone-containing nanoparticles on the metabolism of insulinoma (INS-1 E) model cells has been studied . This research lays the foundation for a better understanding of the organization and effects of drugs, in particular, Pioglitazone, within nanoparticles .

Mécanisme D'action

Target of Action

Pioglitazone, also known as Pioglitazone potassium, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Biochemical Pathways

The activation of PPARγ by Pioglitazone leads to an increase in insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways, including the downregulation of MAPK, Myc, and Ras genes . Additionally, Pioglitazone affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Pharmacokinetics

The pharmacokinetics of Pioglitazone involves its metabolism in the liver by the CYP2C8 enzyme . The mean serum half-life of Pioglitazone and its metabolites range from 3-7 hours and 16-24 hours, respectively . Genetic variation in the human genome, particularly in the CYP2C8 and PPARG genes, can affect the pharmacokinetics and pharmacodynamics of Pioglitazone .

Result of Action

The primary result of Pioglitazone’s action is the reduction of insulin resistance, leading to lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . This makes it an effective treatment for managing type 2 diabetes mellitus .

Action Environment

The action of Pioglitazone can be influenced by various environmental factors and the individual’s health state . For instance, lifestyle measures like caloric restriction and aerobic exercise can enhance the drug’s efficacy in preventing or delaying the onset of type 2 diabetes . Furthermore, the presence of certain genetic polymorphisms can contribute to variability in Pioglitazone response .

Safety and Hazards

Orientations Futures

Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM) since 1985 . Despite safety concerns about fluid retention, data from clinical trials have not provided conclusive evidence for a benefit or a harm on cardiac function . Future research may focus on the biological mechanisms through which pioglitazone protects the immunometabolic health of adipocytes in the face of increased lipid storage .

Propriétés

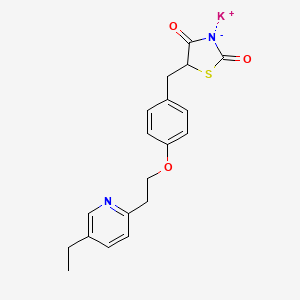

IUPAC Name |

potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUUYXLNBAJFIM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19KN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pioglitazone (potassium salt) | |

CAS RN |

1266523-09-4 |

Source

|

| Record name | Pioglitazone potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266523094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIOGLITAZONE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1ZX7RX9WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolo[4,5-c]oxepin-4,7-imine (9CI)](/img/no-structure.png)

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)

![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)

![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)